molecular formula C23H20N2O2 B12705379 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole CAS No. 5496-41-3

2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B12705379
CAS No.: 5496-41-3
M. Wt: 356.4 g/mol
InChI Key: UVJOJMPBILPOEC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two methoxy groups on the phenyl ring and two phenyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzil in the presence of ammonium acetate. The reaction is carried out in glacial acetic acid under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

This method yields the desired imidazole derivative with good efficiency.

Industrial Production Methods

For industrial-scale production, the same synthetic route can be employed with optimization for larger batch sizes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Solvent such as ethanol or tetrahydrofuran

  • Substitution

      Reagents: Halogens, nitrating agents

      Conditions: Catalysts such as iron(III) chloride for halogenation

Major Products

The major products formed from these reactions include quinones from oxidation, dihydroimidazole derivatives from reduction, and substituted phenyl derivatives from electrophilic aromatic substitution.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole is unique due to its specific imidazole core, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

5496-41-3

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C23H20N2O2/c1-26-19-14-13-18(15-20(19)27-2)23-24-21(16-9-5-3-6-10-16)22(25-23)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,24,25)

InChI Key

UVJOJMPBILPOEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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